molecular formula C11H16ClNO2 B1421878 Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride CAS No. 1305711-72-1

Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride

Cat. No. B1421878
CAS RN: 1305711-72-1
M. Wt: 229.7 g/mol
InChI Key: INBQXWPMPQETIV-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1305711-72-1 . It has a molecular weight of 229.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 229.7 .

Scientific Research Applications

Cancer Therapy

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in cancer therapy. This compound, though structurally different, shares some chemical motif similarities with the target compound and has been reviewed for its preclinical antitumor efficacy in several cancer models. Its effects are attributed to both S1PR-dependent and independent mechanisms, indicating a complex interaction with cellular pathways (Li Zhang et al., 2013).

Flavor Chemistry in Foods

Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for the flavor of many food products, highlights the importance of understanding the production and degradation of these compounds from amino acids. This study emphasizes the metabolic conversions and microbial interactions influencing the formation of flavor compounds, which could be relevant to research on Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride in food chemistry (B. Smit et al., 2009).

Environmental Science

A review on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals offers insights into how similar chemical compounds interact with the environment. Understanding the sorption processes can help in predicting the environmental fate and mobility of such compounds, which may also apply to research on this compound (D. Werner et al., 2012).

Mechanism of Action

The mechanism of action of “Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride” is not explicitly mentioned in the sources I found. The mechanism of action usually depends on the specific application of the compound, which could range from biological activity to chemical reactivity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

methyl 3-amino-2-(4-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBQXWPMPQETIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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